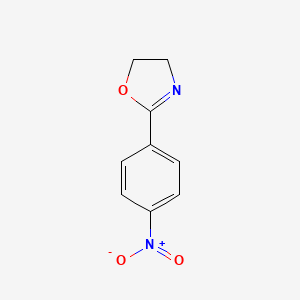

2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole

概要

説明

2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom The presence of a nitrophenyl group at the second position of the oxazole ring imparts unique chemical and physical properties to this compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-nitrobenzaldehyde with an amino alcohol, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

化学反応の分析

Cyclization Reactions

The compound is synthesized via cyclization methods. A key approach involves reacting benzoic acid derivatives with 2-aminoethanol in the presence of triflic anhydride and phosphine-based reagents under inert conditions (CHCl, DIPEA). This forms the dihydrooxazole ring via intramolecular dehydration .

Example Reaction:

Nucleophilic Substitution

The electron-deficient nitrophenyl group facilitates nucleophilic substitution at the oxazole ring. Halogen displacement occurs preferentially at the C-2 position due to its higher electrophilicity compared to C-4 and C-5 .

Key Reagents:

-

Amines (e.g., NH, alkylamines)

-

Thiols

Conditions:

-

Polar aprotic solvents (DMF, DMSO)

-

Elevated temperatures (60–80°C)

Oxidation and Reduction

The nitrophenyl group undergoes redox reactions:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Reduction | H/Pd-C, ethanol, 25°C | 2-(4-Aminophenyl)-4,5-dihydro-1,3-oxazole | 85–90% |

| Oxidation | KMnO, acidic HO, Δ | Nitrobenzoic acid derivatives | 70–75% |

Condensation Reactions

The oxazole ring reacts with aldehydes or hydrazines to form fused heterocycles. For example, condensation with phenylhydrazine in acetic acid yields triazine derivatives .

General Pathway:

Electrophilic Substitution

Electrophilic attack occurs preferentially at the C-5 position of the oxazole ring when activated by electron-donating groups . Common reactions include nitration and sulfonation.

Regioselectivity Table:

| Position | Reactivity | Example Reaction |

|---|---|---|

| C-5 | High | Nitration with HNO/HSO |

| C-4 | Moderate | Halogenation with Cl/FeCl |

| C-2 | Low | Friedel-Crafts alkylation |

Ring-Opening and Functionalization

The dihydrooxazole ring undergoes ring-opening under acidic or basic conditions to form linear intermediates. Hydrolysis with HCl/NaOH yields β-amino alcohols .

Mechanism:

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) modifies the nitrophenyl group. This introduces aryl or heteroaryl substituents for enhanced electronic properties .

Conditions:

-

Pd(PPh), NaCO, DME/HO

-

Microwave irradiation, 100°C

科学的研究の応用

Structure

The molecular formula of 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole is CHNO. The presence of both nitrogen and oxygen in the ring structure contributes to its reactivity and potential applications.

Synthetic Routes

The synthesis of this compound typically involves the cyclization of 4-nitrobenzaldehyde with an amino alcohol under acidic or basic conditions. The process may also utilize advanced catalytic systems in industrial settings to enhance yield and purity.

| Synthetic Method | Description |

|---|---|

| Cyclization | Reaction of 4-nitrobenzaldehyde with amino alcohol |

| Catalytic Systems | Use of advanced catalysts for efficiency |

| Purification | Techniques like recrystallization or chromatography |

Chemistry

In the realm of organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions—such as reduction, substitution, and oxidation—makes it valuable for creating diverse chemical derivatives.

Biology

Research has indicated potential biological activities for this compound. It is being investigated for:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.

- Anticancer Activity : Preliminary investigations show promise in inhibiting cancer cell proliferation.

Medicine

The compound's unique structure positions it as a candidate for pharmaceutical development. Ongoing research focuses on its role as an intermediate in synthesizing new drugs, particularly those targeting specific biological pathways.

Industry

In materials science, this compound is utilized in developing advanced materials such as polymers and coatings. Its chemical properties allow for modifications that enhance material performance.

作用機序

The mechanism of action of 2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in various biochemical pathways, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

類似化合物との比較

2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

2-(4-Nitrophenyl)-1,3-oxazole: Lacks the dihydro component, leading to different chemical reactivity.

2-(4-Aminophenyl)-4,5-dihydro-1,3-oxazole: The amino group imparts different biological activities compared to the nitro group.

4-Nitrophenyl-1,3-oxazole: Similar structure but different substitution pattern, affecting its chemical and physical properties.

生物活性

2-(4-Nitrophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a nitrophenyl group and a dihydro-1,3-oxazole moiety. Research indicates that it may exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains:

- A nitrophenyl group that enhances its reactivity and biological interaction.

- An oxazole ring , which is known for its presence in many biologically active compounds.

The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxazole ring can also participate in various biochemical pathways, influencing the compound’s biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Antimicrobial Activity

Research has indicated that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and demonstrated significant inhibitory effects. The compound's mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 12 µg/mL |

| Staphylococcus aureus | 8 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of p53 expression levels. The compound's ability to inhibit cell proliferation has been quantified using IC50 values in various cancer cell lines .

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.63 | Induction of apoptosis |

| A549 (Lung) | 20.45 | Cell cycle arrest at G0-G1 phase |

| HeLa (Cervical) | 18.30 | Caspase activation |

Case Studies

Several case studies have highlighted the biological activity of similar oxazole derivatives. For instance, compounds structurally related to this compound have shown promising results against Leishmania species, indicating potential for further development in treating parasitic infections .

Study Example

In a study investigating the antileishmanial activity of oxazole derivatives, compounds with similar structural features exhibited significant efficacy against Leishmania amazonensis. The presence of the oxazole moiety was critical for the observed biological activity .

特性

IUPAC Name |

2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPQNFLWWBYWJGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288155 | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7465-63-6 | |

| Record name | MLS000737294 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。